tert-butyl N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylcarbamate
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Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests the presence of a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a type of aromatic ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a triazolo[4,3-b]pyridazine ring (a fused ring system containing two nitrogen atoms and four carbon atoms), and a phenyl ring with a fluorine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the carbamate group and the fluorophenyl group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the fluorine atom (which is highly electronegative), the aromaticity of the phenyl ring, and the steric effects of the tert-butyl group .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-20(2,3)29-19(28)25(4)15-11-26(12-15)17-9-8-16-22-23-18(27(16)24-17)13-6-5-7-14(21)10-13/h5-10,15H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROLKSZUZOJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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